9-phenyl-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one
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Overview
Description
9-phenyl-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a chromeno-oxazine core, which is known for its interesting photophysical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-phenyl-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a chromene derivative, which undergoes a series of transformations including nucleophilic substitution and cyclization to form the spiro compound. The reaction conditions often involve the use of solvents like acetone and catalysts such as potassium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-phenyl-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can be used to remove oxygen functionalities or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
9-phenyl-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.
Biology: Its derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism by which 9-phenyl-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The pathways involved can include signal transduction mechanisms where the compound modulates the activity of specific proteins or enzymes, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-methylbenzyl)-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one
- 9-phenyl-7,9-dihydro-8H-purin-8-ylidene
Uniqueness
What sets 9-phenyl-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one apart from similar compounds is its specific spiro linkage and the presence of both chromeno and oxazine rings. This unique structure imparts distinct chemical and photophysical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C22H23NO3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
9-phenylspiro[8,10-dihydro-3H-pyrano[2,3-f][1,3]benzoxazine-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C22H23NO3/c24-19-13-22(11-5-2-6-12-22)26-21-17(19)9-10-20-18(21)14-23(15-25-20)16-7-3-1-4-8-16/h1,3-4,7-10H,2,5-6,11-15H2 |
InChI Key |
DRDATFKOUWHCLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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